REACTION_CXSMILES
|
[OH-:1].[K+].[OH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[CH:11].[C:12](Cl)(=[O:19])[CH2:13][CH2:14][CH2:15][C:16](Cl)=[O:17]>O>[C:12]([O:19][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[CH:11])(=[O:1])[CH2:13][CH2:14][CH2:15][C:16]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[CH:11])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C#C
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(CCCC(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
, three-necked, round-bottomed flask equipped with a thermometer and mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice-water bath to a temperature of 10°
|
Type
|
CUSTOM
|
Details
|
rose to 34°
|
Type
|
STIRRING
|
Details
|
After stirring at 10° C. for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with four 200 ml-portions of ether
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of 10% potassium hydroxide solution and two 200 ml-portions of water, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 13.0 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)OC1=C(C=CC=C1)C#C)(=O)OC1=C(C=CC=C1)C#C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |